molecular formula C7H15FN2 B1630126 1-(2-Fluoroethyl)-1,4-diazepane CAS No. 356044-81-0

1-(2-Fluoroethyl)-1,4-diazepane

Cat. No.: B1630126
CAS No.: 356044-81-0
M. Wt: 146.21 g/mol
InChI Key: QZPJUPNIVVBDBF-UHFFFAOYSA-N
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Description

1-(2-Fluoroethyl)-1,4-diazepane is a fluorinated heterocyclic compound that belongs to the class of diazepanes Diazepanes are seven-membered rings containing two nitrogen atoms

Properties

IUPAC Name

1-(2-fluoroethyl)-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15FN2/c8-2-6-10-5-1-3-9-4-7-10/h9H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZPJUPNIVVBDBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50624290
Record name 1-(2-Fluoroethyl)-1,4-diazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50624290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

356044-81-0
Record name 1-(2-Fluoroethyl)-1,4-diazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50624290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Fluoroethyl)-1,4-diazepane can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 1,4-diazepane with 2-fluoroethyl halides under basic conditions. The reaction typically requires a polar aprotic solvent such as dimethyl sulfoxide (DMSO) and a strong base like sodium hydride (NaH).

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluoroethyl)-1,4-diazepane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced diazepane derivatives.

    Substitution: Nucleophilic substitution reactions with halogenated compounds can introduce different functional groups into the diazepane ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated compounds in the presence of a base like sodium hydride.

Major Products Formed:

    Oxidation: N-oxides of this compound.

    Reduction: Reduced diazepane derivatives.

    Substitution: Functionalized diazepane compounds with various substituents.

Scientific Research Applications

1-(2-Fluoroethyl)-1,4-diazepane has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its pharmacological properties, including potential use as an anxiolytic or anticonvulsant agent.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-Fluoroethyl)-1,4-diazepane involves its interaction with specific molecular targets and pathways. The fluoroethyl group enhances the compound’s lipophilicity, allowing it to cross biological membranes more easily. Once inside the cell, it can interact with enzymes, receptors, or ion channels, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

    1-(2-Chloroethyl)-1,4-diazepane: Similar structure but with a chloroethyl group instead of a fluoroethyl group.

    1-(2-Bromoethyl)-1,4-diazepane: Contains a bromoethyl group, leading to different reactivity and properties.

    1-(2-Iodoethyl)-1,4-diazepane: Features an iodoethyl group, which can affect its chemical behavior.

Uniqueness: 1-(2-Fluoroethyl)-1,4-diazepane is unique due to the presence of the fluoroethyl group, which imparts distinct electronic and steric effects. This makes it more stable and less reactive compared to its chloro, bromo, and iodo counterparts. The fluoroethyl group also enhances the compound’s ability to interact with biological targets, making it a valuable compound in medicinal chemistry.

Biological Activity

1-(2-Fluoroethyl)-1,4-diazepane is a compound with potential therapeutic applications due to its unique chemical structure and biological properties. This article explores its biological activity, including mechanisms of action, potential therapeutic uses, and comparative studies with related compounds.

Chemical Structure

The compound this compound has the following molecular formula: C₈H₁₃F₂N₃. Its structure includes a diazepane ring with a fluorinated ethyl group, which may influence its biological interactions.

This compound may exert its biological effects through various mechanisms:

  • Receptor Interaction : The compound has shown affinity for several receptors, potentially modulating neurotransmitter systems.
  • Inhibition of Enzymatic Activity : It may act as an inhibitor for specific enzymes involved in metabolic pathways.

Anticancer Properties

Research indicates that diazepane derivatives can exhibit anticancer activity. For instance, studies have shown that certain diazepanes inhibit the LFA-1/ICAM-1 interaction, which is crucial in cancer metastasis. Compounds similar to this compound demonstrated IC(50) values in the nanomolar range, suggesting significant potency against cancer cell lines .

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. Its structural characteristics allow it to interact with bacterial membranes or inhibit bacterial enzymes, although specific data on this compound's efficacy is limited .

Comparative Analysis with Related Compounds

Compound NameIC(50) (nM)Biological Activity
This compoundVariesAnticancer potential; receptor modulation
Diazepane-2-ones70 - 110LFA-1 antagonists
Other Diazepane DerivativesVariesVarious activities (antimicrobial, etc.)

Study 1: Anticancer Evaluation

A study evaluated the anticancer activity of several diazepane derivatives including this compound. The results indicated that compounds with similar structures effectively inhibited tumor growth in vitro and in vivo models . The mechanism was attributed to the disruption of cell signaling pathways critical for cancer cell proliferation.

Study 2: Antimicrobial Screening

In another investigation focusing on antimicrobial properties, this compound was tested against various bacterial strains. The compound exhibited moderate activity against Gram-positive bacteria but limited effectiveness against Gram-negative strains . Further optimization of the compound's structure could enhance its antimicrobial efficacy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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